Cuscohygrine

Catalog No.
S608011
CAS No.
454-14-8
M.F
C13H24N2O
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuscohygrine

Forensic labs using GC-MS experience thermal degradation of Cuscohygrine to hygrine, invalidating quantification. Procure high-purity Cuscohygrine standard (≥98%) to validate LC-MS/MS workflows, eliminating artifactual signal enhancement and ensuring definitive differentiation between legal coca leaf consumption and illicit cocaine use. Forms stable crystalline trihydrate for gravimetric preparation. Critical for synthetic chemists optimizing Mannich-type bis-pyrrolidine synthesis requiring exact 2:1 precursor stoichiometry. Reliable global supply with batch-specific CoA.

CAS Number

454-14-8

Product Name

Cuscohygrine

IUPAC Name

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3

InChI Key

ZEBIACKKLGVLFZ-UHFFFAOYSA-N

SMILES

CN1CCCC1CC(=O)CC2CCCN2C

Synonyms

rel-1-[(2R)-1-Methyl-2-pyrrolidinyl]-3-[(2S)-1-methyl-2-pyrrolidinyl]-2-propanone; (R*,S*)-1,3-Bis(1-methyl-2-pyrrolidinyl)-2-propanone; Bellaradin; Bellaradine; Cuskhygrin; Cuskhygrine; meso-Cuscohygrine;

Canonical SMILES

CN1CCCC1CC(=O)CC2CCCN2C

Isomeric SMILES

CN1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C

The exact mass of the compound Cuscohygrine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. It belongs to the ontological category of N-alkylpyrrolidine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Cuscohygrine (CAS 454-14-8) is a bis-pyrrolidine alkaloid structurally defined by two N-methylpyrrolidine rings linked via a propanone chain. Commercially, it is primarily procured as a high-purity analytical reference standard for forensic toxicology and chemotaxonomic profiling, where it serves as a definitive biomarker for distinguishing natural botanical extracts from highly processed illicit derivatives [2]. In its neat baseline state, the free base is a clear, colorless oil that exhibits high water solubility and can be distilled under vacuum (b.p. 152 °C at 14 Torr) [1]. For laboratory handling and precise gravimetric formulation, it is notable for forming an optically inactive, stable crystalline trihydrate [1]. Its unique dual-ring structure and specific thermal profile dictate strict handling and analytical workflows, making its precise procurement critical for laboratories transitioning from legacy gas chromatography to modern high-resolution mass spectrometry[2].

Research & Procurement Fit

Reference Standard Mixture of diastereomers for chromatographic identification and quantification of pyrrolidine alkaloids.
Analytical Workflow Supports forensic toxicology, chemotaxonomic profiling, and biosynthetic pathway elucidation studies.
Method Consideration Reported thermal lability under GC‑MS; LC‑MS/MS may offer improved stability context.

Substituting Cuscohygrine with its monomeric analog, hygrine, or relying on crude alkaloid mixtures severely compromises quantitative accuracy and forensic defensibility. Cuscohygrine is uniquely susceptible to thermal degradation, converting directly into hygrine under high-temperature analytical conditions, such as in standard GC-MS injectors[1]. If a laboratory attempts to use hygrine as a proxy standard, or fails to procure pure Cuscohygrine and its deuterated analog (CUS-d6) to validate matrix effects, they cannot accurately back-calculate original sample concentrations due to this in-situ conversion [1]. Furthermore, in synthetic applications, the bis-pyrrolidine architecture of Cuscohygrine requires exact stoichiometric control during Mannich-type condensations; generic tropane precursors or monomeric pyrrolidines cannot substitute for the specific 2:1 molar equivalents required to build its symmetrical framework [2].

Substitution Risk

!

Structural & MS fragmentation mismatch

Pyrrolidine alkaloid with low-abundance, non-specific ions (m/z 42, 84, 98, 140) versus the characteristic tropane core fragment m/z 82 of cocaine. Identification cannot rely on tropane reference standards.

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Lost during illicit cocaine manufacture

Cuscohygrine and hygrine are removed in the first solvent extraction step of clandestine production, making them specific markers for legal coca leaf consumption. Cocaine calibrators do not provide this discrimination.

!

GC‑MS thermal degradation context

Extensive degradation to hygrine under routine GC‑MS conditions, with high injection‑mode dependency. Tropane alkaloids do not show analogous behavior; method selection may significantly affect quantitative results.

Thermal Degradation Profile and LC-MS/MS Workflow Necessity

Cuscohygrine exhibits pronounced thermal instability in standard gas chromatography-mass spectrometry (GC-MS) workflows, directly degrading into hygrine at elevated injector temperatures (e.g., 180–290 °C) [1]. Studies evaluating forensic matrices demonstrate that neat Cuscohygrine standards are highly susceptible to this degradation, whereas biological matrices artificially protect the analyte, leading to massive signal enhancements of +29% to +316% in GC-MS compared to neat standards [1]. In contrast, hygrine is the stable terminal product of this thermal breakdown [1]. Consequently, pure Cuscohygrine must be procured to validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which bypass thermal degradation and eliminate the artifactual conversion seen in GC-MS.

Evidence DimensionThermal stability and matrix-induced signal enhancement in GC-MS
Target Compound DataUndergoes thermal degradation to hygrine; exhibits +29% to +316% signal enhancement due to matrix protection.
Comparator Or BaselineHygrine (Stable terminal degradation product; does not undergo secondary thermal breakdown under identical conditions).
Quantified DifferenceCuscohygrine yields a +29% to +316% analytical discrepancy in GC-MS without matrix-matched or LC-MS/MS validation, unlike stable analogs.
ConditionsGC-MS analysis (injector temperatures 180–290 °C) vs. LC-MS/MS in biological matrices.

Procurement of pure Cuscohygrine is mandatory to validate LC-MS/MS protocols, as legacy GC-MS methods cause artifactual conversion to hygrine and severe quantification errors.

Forensic Marker Exclusivity
Head-to-head
Cuscohygrine: not detected in illicit cocaine paste (0% recovery in clandestine simulation)
Cocaine & co‑alkaloids: carried through entire illicit process
Supports forensic discrimination between legal coca leaf use and cocaine abuse.
Reported marker exclusivity; analytical method context required.

Stoichiometric Requirements for Bis-Pyrrolidine Synthesis

The synthesis of Cuscohygrine via biomimetic Mannich condensation demands precise stoichiometric ratios that differentiate it from its monomeric counterpart, hygrine. The formation of Cuscohygrine requires the condensation of acetonedicarboxylic acid with exactly two molecular equivalents of 4-methylaminobutanal (or its N-methyl-1-pyrrolinium salt)[1]. In contrast, restricting the reaction to a 1:1 molar ratio arrests the synthesis at the monomeric hygrine stage [1]. This strict 2:1 stoichiometric dependence dictates precursor procurement volumes and reaction scaling for synthetic chemists targeting the symmetrical bis-pyrrolidine scaffold rather than mixed or mono-substituted alkaloid libraries.

Evidence DimensionPrecursor molar equivalents required for target synthesis
Target Compound Data2:1 ratio (4-methylaminobutanal to acetonedicarboxylic acid) yields Cuscohygrine.
Comparator Or Baseline1:1 ratio yields the monomeric analog, hygrine.
Quantified DifferenceA 100% increase in pyrrolinium precursor concentration is required to drive the condensation past the hygrine intermediate to the bis-alkaloid.
ConditionsBiomimetic Mannich condensation under neutralized, room-temperature aqueous conditions.

Synthetic chemists must procure double the molar equivalents of pyrrolinium precursors when targeting Cuscohygrine compared to standard hygrine synthesis.

Leaf Abundance vs. Hygrine
Head-to-head
2.1–3.0× CUS:HYG ratio by GC/HPLC in E. coca var. coca leaves (Glass & Johnson 1997); variation with leaf age reported.
Supports cuscohygrine as primary reference standard for coca leaf quantification.
Ratio depends on leaf developmental stage and cultivation conditions.

Solid-State Handling via Trihydrate Formation

While the free base of Cuscohygrine is a liquid oil at room temperature (boiling point 152 °C at 14 Torr), it uniquely forms an optically inactive crystalline trihydrate (C13H24N2O·3H2O) upon exposure to water[1]. This crystalline form exhibits a distinct melting point of 40–41 °C[1]. In contrast, its structural analog hygrine remains a light yellow oil (boiling point 193–195 °C) and does not readily form a stable, low-melting solid hydrate under standard atmospheric conditions [1]. For analytical laboratories, the ability of Cuscohygrine to be isolated as a crystalline trihydrate significantly improves gravimetric dispensing, standard formulation, and shelf-stability compared to handling strictly liquid volatile alkaloids.

Evidence DimensionPhysical state and hydrate melting point
Target Compound DataForms a stable crystalline trihydrate with a melting point of 40–41 °C.
Comparator Or BaselineHygrine (Remains a liquid oil at room temperature; b.p. 193–195 °C).
Quantified DifferenceCuscohygrine transitions to a handleable solid state (m.p. 40–41 °C) via hydration, whereas hygrine remains a liquid.
ConditionsAqueous exposure and standard laboratory atmospheric conditions.

The trihydrate solid state enables highly precise gravimetric weighing for analytical standard preparation, which is practically difficult with volatile liquid analogs.

GC‑MS Thermal Degradation
Reported
285% → 10% HYG Degradation product (HYG) relative to CUS signal, splitless → split 1:10; CUS RSD 30–90%.
Supports method-platform review; LC‑MS/MS may reduce degradation artifact context.
Injector temperature, liner condition, and matrix effects require validation.
Stereochemical Branching
Head-to-head
Cuscohygrine: both d(+)- and l(−)-hygrine incorporated with comparable efficiency
Tropane alkaloids: only d(+)-hygrine serves as precursor; ¹³C incorporation into hyoscyamine 0.0%
Supports stereochemical pathway elucidation; non‑stereoselective branch readout.
Datura feeding studies; specific incorporation 15–40% reported.
Phylogenetic Distribution
Class‑level
Confirmed in ≥3 plant families (Erythroxylaceae, Solanaceae, Convolvulaceae) and ≥8 genera, exceeding tropane alkaloid range.
Reported broader distribution may support chemotaxonomic marker studies.
Database and survey evidence; confirmatory analysis recommended for each matrix.
HPTLC Multi‑Alkaloid Quantification
Reported
Validated HPTLC method (Si60 F₂₅₄, chloroform:methanol:acetone:25% ammonia) resolves cuscohygrine from hyoscyamine, scopolamine, anisodamine, and littorine. Densitometry at 190/520 nm.
Supports metabolic flux analysis; distinguishes pyrrolidine vs. tropane branch products.
Requires reference standard for co‑chromatography and calibration.

LC-MS/MS Forensic Toxicology Calibration

Because Cuscohygrine thermally degrades into hygrine during GC-MS analysis [1], forensic laboratories must procure high-purity Cuscohygrine standards to calibrate and validate LC-MS/MS workflows. This ensures accurate differentiation between legal coca leaf consumption and illicit cocaine use without artifactual signal enhancement.

Biomimetic Alkaloid Synthesis and Pathway Modeling

Synthetic chemists utilize Cuscohygrine as a target or intermediate to study complex Mannich-type condensations. Its strict requirement for a 2:1 precursor stoichiometry [2] makes it an ideal model compound for optimizing the scale-up of bis-pyrrolidine architectures over monomeric analogs.

Chemotaxonomic Standardization of Botanical Extracts

Due to its specific physical properties, including its ability to form a stable crystalline trihydrate [3], Cuscohygrine is procured to standardize reference materials for Solanaceae and Erythroxylum plant extracts, ensuring reproducible marker quantification across different agricultural or forensic batches.

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology: coca leaf use vs. cocaine abuse differentiation
Method‑platform selectivity (LC‑MS/MS preferred); diastereomeric mixture reference standard
Absence from illicit cocaine products reported; thermal degradation control during method validation
Phytochemical and chemotaxonomic profiling
HPLC/HPTLC compatibility; diastereomeric mixture as external calibrant
Reproducible quantification context; reported abundance rank in coca leaf tissue
Biosynthetic pathway tracer studies
Enantiomer non‑selective incorporation into pyrrolidine branch
Specific incorporation vs. tropane alkaloids; co‑chromatography confirmation required
GC‑MS/LC‑MS/MS platform comparison for thermolabile alkaloids
Thermal lability benchmark; degradation profile dependency on injection mode
Degradation artifact evaluation; matrix effect compensation strategies context

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

224.188863393 g/mol

Monoisotopic Mass

224.188863393 g/mol

Heavy Atom Count

16

Melting Point

40 - 41 °C

UNII

93FJ3823VL

Wikipedia

Cuscohygrine
- Boit, Ergebnisse der Alkaloid-Chemie bis 1960. Akademie-Verlag, Berlin (1960). p. 51- G.V. Lazur’evskii, Trudy UzGU 15, 43 (1939)- R. Shakirov, M.V. Telezhenetskaya, I.A. Bessonova, S.F. Aripova, I.A. Israilov, M.N. Sultankhodzhaev, V.I. Vinogradova, V.I. Akhmedzhanova, T.S. Tulyaganov, B.T. Salimov, V.A. Tel’nov, Chem. Nat. Comp. 32, 386 (1996)

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